molecular formula C14H12BrNO2 B2551254 Benzyl 4-bromophenylcarbamate CAS No. 92159-87-0

Benzyl 4-bromophenylcarbamate

Cat. No.: B2551254
CAS No.: 92159-87-0
M. Wt: 306.159
InChI Key: OGIRMVQVHNCXEH-UHFFFAOYSA-N
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Description

Benzyl 4-bromophenylcarbamate is an organic compound with the molecular formula C14H12BrNO2. It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a benzyl group and the phenyl ring is substituted with a bromine atom at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-bromophenylcarbamate can be synthesized through the reaction of 4-bromophenyl isocyanate with benzyl alcohol. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or toluene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for further applications .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carbamates with different oxidation states.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzyl 4-bromophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-bromophenylcarbamate is unique due to the presence of both the benzyl and bromine substituents, which confer distinct chemical and biological properties. These features make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

benzyl N-(4-bromophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIRMVQVHNCXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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